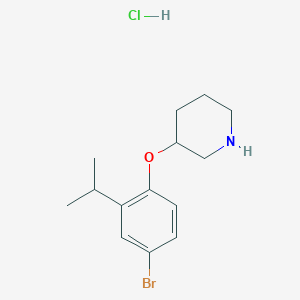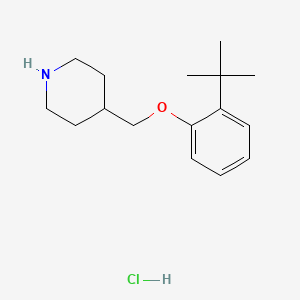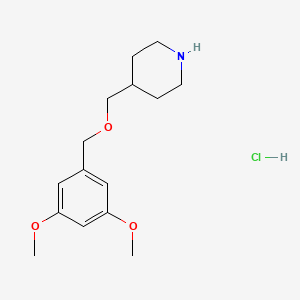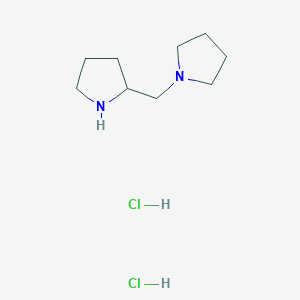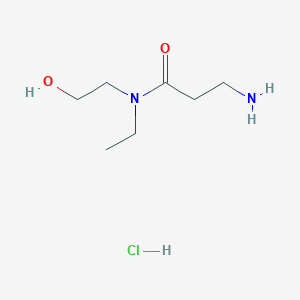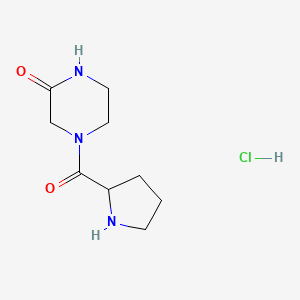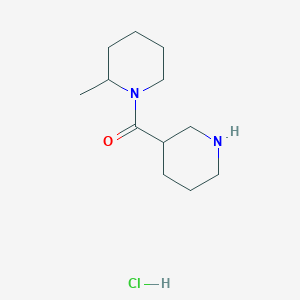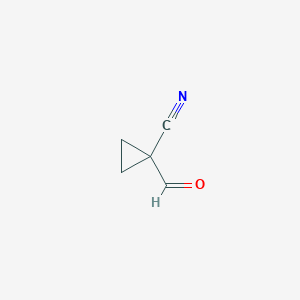
1-Formilciclopropanocarbonitrilo
Descripción general
Descripción
1-Formylcyclopropanecarbonitrile is a chemical compound with the molecular formula C5H5NO and a molecular weight of 95.1 . It is stored in an inert atmosphere and under -20C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Formylcyclopropanecarbonitrile is1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 . The SMILES representation is C1CC1(C=O)C#N . Physical and Chemical Properties Analysis
1-Formylcyclopropanecarbonitrile has a density of 1.1±0.1 g/cm3 . It has a boiling point of 209.2±23.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 80.3±22.6 °C . The index of refraction is 1.471 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Formilciclopropanocarbonitrilo: es un bloque de construcción valioso en la síntesis orgánica. Su núcleo de ciclopropano es un motivo común en muchos productos naturales y productos farmacéuticos. La reactividad única del compuesto debido al sistema de anillo tensionado permite la creación de moléculas complejas a través de varios sistemas catalíticos, incluidas reacciones regio-, diastereo- y enantioselectivas . Esta versatilidad lo convierte en un componente esencial en la síntesis de compuestos que contienen ciclopropano, que están muy extendidos en muchas moléculas biológicamente activas.
Investigación Farmacéutica
En la industria farmacéutica, This compound juega un papel en el desarrollo de co-cristales. Estos co-cristales pueden mejorar la solubilidad, la estabilidad y la biodisponibilidad de los ingredientes farmacéuticos activos (API), lo cual es crucial para los fármacos con baja solubilidad en agua . La capacidad del compuesto para formar co-cristales estables con otras moléculas puede conducir a una mejor eficacia terapéutica y es un área clave de la investigación farmacéutica verde y sostenible.
Química Analítica
En química analítica, This compound se puede utilizar como un estándar o reactivo en varios métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en procesos de calibración y validación. También puede servir como un compuesto de referencia en espectroscopia y cromatografía para identificar y cuantificar otras sustancias .
Bioquímica
El papel de This compound en la bioquímica es principalmente exploratorio. Su potencial como herramienta bioquímica radica en su reactividad, que se puede utilizar para estudiar reacciones catalizadas por enzimas que involucran anillos de ciclopropano o en la síntesis de moléculas bioactivas. Comprender sus interacciones a nivel molecular puede proporcionar información sobre el diseño de nuevas vías bioquímicas .
Aplicaciones Industriales
En entornos industriales, This compound se utiliza como intermedio en la síntesis de diversos productos químicos. Su reactividad permite transformaciones en moléculas más complejas que sirven como componentes clave en la fabricación de una amplia gama de productos. La estabilidad del compuesto en condiciones específicas también lo convierte en un material de partida confiable en la producción química a gran escala .
Safety and Hazards
1-Formylcyclopropanecarbonitrile is classified as dangerous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Mecanismo De Acción
Target of Action
It is used as a reactant in the preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines . These compounds are known to inhibit Janus kinases , which are essential for the signaling of a variety of cytokines and growth factors.
Mode of Action
Given its use in the synthesis of janus kinase inhibitors , it can be inferred that it may interact with these enzymes, leading to their inhibition.
Biochemical Pathways
Janus kinases, which are potentially targeted by compounds synthesized using 1-formylcyclopropanecarbonitrile , play crucial roles in various signaling pathways, including those involved in immune response, hematopoiesis, and cell growth and survival.
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere and under -20°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Compounds synthesized using 1-formylcyclopropanecarbonitrile are known to inhibit janus kinases , which could potentially lead to modulation of immune response, hematopoiesis, and cell growth and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Formylcyclopropanecarbonitrile. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C , suggesting that exposure to oxygen and higher temperatures may affect its stability and efficacy.
Análisis Bioquímico
Cellular Effects
1-Formylcyclopropanecarbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of Janus kinases, which are key regulators of cytokine signaling pathways . By inhibiting these kinases, 1-Formylcyclopropanecarbonitrile can modulate immune responses and potentially reduce inflammation and autoimmune reactions.
Molecular Mechanism
At the molecular level, 1-Formylcyclopropanecarbonitrile exerts its effects through binding interactions with Janus kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules . As a result, the compound can alter gene expression patterns and reduce the production of pro-inflammatory cytokines, thereby modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Formylcyclopropanecarbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under inert atmosphere and cold-chain transportation conditions . Long-term studies have shown that it maintains its inhibitory effects on Janus kinases, with no significant degradation observed over extended periods.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 1-Formylcyclopropanecarbonitrile vary with different dosages. At lower doses, the compound effectively inhibits Janus kinase activity without causing adverse effects . At higher doses, it can lead to toxic effects, including cellular apoptosis and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Formylcyclopropanecarbonitrile is involved in metabolic pathways related to the synthesis of Janus kinase inhibitors. It interacts with enzymes and cofactors that facilitate the conversion of precursor molecules into the final products . The compound’s presence can influence metabolic flux and alter the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, 1-Formylcyclopropanecarbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target cells, where it can exert its inhibitory effects on Janus kinases.
Subcellular Localization
1-Formylcyclopropanecarbonitrile is localized in specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its role in modulating gene expression and cellular signaling pathways.
Propiedades
IUPAC Name |
1-formylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941687-63-4 | |
| Record name | 1-formylcyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
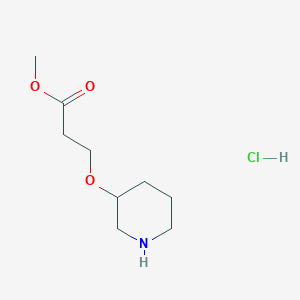
![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)
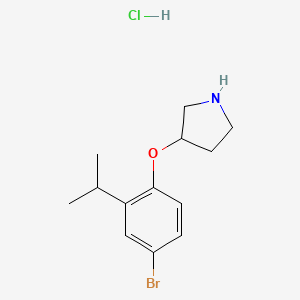
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
